molecular formula C11H21NO B1485530 trans-2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol CAS No. 2165985-41-9

trans-2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol

Cat. No. B1485530
CAS RN: 2165985-41-9
M. Wt: 183.29 g/mol
InChI Key: MNLBHVPPRUFZDZ-GHMZBOCLSA-N
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Description

Molecular Structure Analysis

The molecular structure of “trans-2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol” is not directly provided in the search results .


Chemical Reactions Analysis

The specific chemical reactions involving “trans-2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol” are not detailed in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol” are not explicitly stated in the search results .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of 2-Amino-1,3-diols Incorporating the Cyclobutane Ring :

    • Research focused on the synthesis of 2-amino-1,3-diols with a cyclobutane ring, highlighting the importance of the solvent in reaction selectivity (Pérez-Fernández et al., 2008).
  • Stereocontrolled Syntheses of Bis(cyclobutane) β-Dipeptides :

    • This study presents the efficient synthesis of various cyclobutane derivatives, contributing to the understanding of cyclobutane's role in stereochemical control (Izquierdo et al., 2002).
  • 12-Helix Folding of Cyclobutane β-Amino Acid Oligomers :

    • Investigated the conformational preferences of trans-2-aminocyclobutane carboxylic acid oligomers, observing a marked preference for a well-defined 12-helical conformation (Fernandes et al., 2010).
  • Cyclobutane-Containing Rigid Analogues of Threonine Synthesis and Physical Chemical Properties

    :

    • Focused on synthesizing cyclobutane analogues of threonine, exploring their physical and chemical properties (Feskov et al., 2017).

Mechanistic Studies and Applications

  • Inhibition of High Affinity l-Glutamic Acid Uptake by Cyclobutane Derivatives :

    • Explored how cyclobutane derivatives of L-glutamic acid impact the high-affinity uptake of L-glutamic acid in rat cerebral cortex, providing insights into the mechanism of action (Fletcher et al., 1991).
  • Transport Mechanism and Intracellular Fate of Trans-1-Amino-3-18F-Fluorocyclobutanecarboxylic Acid in Prostate Cancer :

    • Investigated the transport mechanism of a cyclobutane derivative in prostate cancer cells, contributing to the understanding of its potential in cancer diagnosis and treatment (Okudaira et al., 2011).

Mechanism of Action

The mechanism of action of “trans-2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol” is not specified in the search results .

Safety and Hazards

The safety and hazards associated with “trans-2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol” are not directly provided in the search results .

Future Directions

The future directions for the study or use of “trans-2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol” are not mentioned in the search results .

properties

IUPAC Name

(1R,2R)-2-[cyclohexyl(methyl)amino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-12(10-7-8-11(10)13)9-5-3-2-4-6-9/h9-11,13H,2-8H2,1H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLBHVPPRUFZDZ-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CC[C@H]1O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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